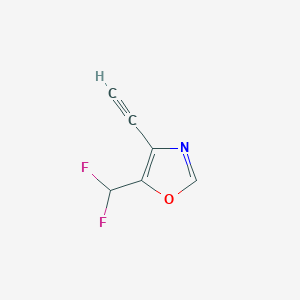

5-(Difluoromethyl)-4-ethynyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-4-ethynyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c1-2-4-5(6(7)8)10-3-9-4/h1,3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFIMSKXXHJICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(OC=N1)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Difluoromethyl 4 Ethynyl 1,3 Oxazole and Analogs

Methodologies for the De Novo Construction of the Oxazole (B20620) Ring System

The formation of the oxazole framework is the foundational step in the synthesis. Various methods have been developed for the de novo construction of this heterocycle, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclodehydration reactions are a classic and effective means of forming the oxazole ring. The Robinson-Gabriel synthesis, for instance, involves the cyclization and subsequent dehydration of α-acylamino ketones to yield 2,5-disubstituted oxazoles. pharmaguideline.com This process is typically promoted by dehydrating agents such as sulfuric acid or phosphorus pentoxide. pharmaguideline.com

More contemporary approaches leverage the cycloisomerization of specifically designed precursors. The cycloisomerization of propargyl amides has emerged as a powerful, metal-free method for synthesizing substituted oxazoles. nih.govresearchgate.net This transformation can be mediated by various catalysts, including acids, bases, or even silica (B1680970) gel under mild conditions, leading to 2,5-disubstituted or 2,4,5-trisubstituted oxazoles in good yields. nih.gov An efficient one-pot tandem process involving the propargylation of amides with propargylic alcohols followed by cycloisomerization has also been developed, utilizing p-toluenesulfonic acid as a bifunctional catalyst. researchgate.net

| Method | Key Precursor(s) | Typical Reagents/Conditions | General Product |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | H₂SO₄, POCl₃, P₂O₅ | 2,5-Disubstituted oxazole |

| Propargyl Amide Cycloisomerization | N-Propargyl amide | SiO₂, PTSA, Cs₂CO₃ | Substituted oxazole |

Multicomponent reactions (MCRs) offer a highly efficient strategy for assembling complex molecular frameworks like oxazoles in a single step from three or more starting materials. thieme-connect.com This approach enhances synthetic efficiency by minimizing intermediate purification steps and reducing waste.

The van Leusen oxazole synthesis is a prominent example of an MCR used to generate 5-substituted oxazoles. nih.govinformahealthcare.com This reaction proceeds via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govinformahealthcare.com The versatility of the aldehyde component allows for the introduction of a wide array of substituents at the C5 position of the oxazole ring. semanticscholar.org Modifications of the van Leusen reaction, including the use of microwave assistance or ionic liquids as solvents, have been developed to improve yields and broaden the substrate scope. nih.govsemanticscholar.org This methodology is particularly relevant for the synthesis of the target compound, as an aldehyde bearing a difluoromethyl group could theoretically be employed to install the C5 substituent directly.

| MCR Name | Key Reactants | Catalyst/Base | Primary Product |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃, t-BuOK | 5-Substituted 1,3-oxazole |

| One-pot 4,5-disubstituted oxazole synthesis | Aldehyde, TosMIC, Aliphatic halide | Base in ionic liquid | 4,5-Disubstituted 1,3-oxazole |

The 1,3-dipolar cycloaddition is a powerful ring-forming reaction between a 1,3-dipole and a dipolarophile, typically an alkene or an alkyne, to create a five-membered heterocycle. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is known for its high degree of regio- and stereoselectivity. wikipedia.org

While the reaction between a nitrile oxide and an alkyne famously yields isoxazoles, pathways involving other dipoles can lead to oxazole-related structures. wikipedia.orgyoutube.com For instance, cycloaddition reactions involving carbonyl ylides as the 1,3-dipole have been extensively used to generate oxygen-containing five-membered rings. wikipedia.org Furthermore, complex tandem reactions, such as an intramolecular Diels-Alder followed by a 1,3-dipolar cycloaddition cascade of 1,3,4-oxadiazoles, can generate intricate polycyclic systems containing an oxygen-bridged ring, demonstrating the utility of this pathway in building complex molecular architectures. nih.govresearchgate.net

Regioselective Functionalization of the Oxazole Core with Ethynyl (B1212043) and Difluoromethyl Groups

Once the oxazole ring is formed, the next critical phase is the regioselective introduction of the required ethynyl and difluoromethyl moieties. For the synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, this would involve forming the oxazole with the difluoromethyl group already at C5 and subsequently functionalizing the C4 position.

Attaching an ethynyl group to a pre-formed heterocyclic core is a common strategy in medicinal and materials chemistry. Palladium-catalyzed cross-coupling reactions are the premier method for achieving this transformation with high efficiency and selectivity.

The Sonogashira reaction is the most direct and widely used method for coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org To synthesize the target compound, this reaction would be performed on a 4-halo-5-(difluoromethyl)-1,3-oxazole precursor.

The general approach involves the reaction of a halooxazole (e.g., 4-bromo- or 4-iodooxazole) with a protected terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group. chemrxiv.org The reactivity of the halogen is crucial, with iodides being more reactive than bromides. wikipedia.org This methodology has been successfully applied to various functionalized oxazole and thiazole (B1198619) triflates, demonstrating its broad utility. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts, which is particularly beneficial for industrial applications. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | General Product |

| Halooxazole (I, Br) | Terminal Alkyne (e.g., TMSA) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, Et₂NH) | Alkynyl-oxazole |

| Oxazole-triflate | Terminal Alkyne | Pd(0) complex, Cu(I) salt | Amine base | Alkynyl-oxazole |

Introduction of the Difluoromethyl Moiety onto Oxazoles

The difluoromethyl (CF2H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine groups. researchgate.netnih.gov Its introduction onto aromatic and heteroaromatic rings, such as oxazole, presents unique synthetic challenges due to the need for specialized reagents and reaction conditions. Several distinct strategies have been developed to achieve this transformation, ranging from direct functionalization of C-H bonds to the use of pre-functionalized building blocks.

Direct C-H Difluoromethylation of Oxazoles and N-Heterocycles

Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized substrates. nih.gov In recent years, radical-based methods have emerged as powerful tools for the direct difluoromethylation of heterocycles. nih.gov These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the electron-deficient or electron-rich positions of the heterocyclic ring.

One of the most significant breakthroughs in this area was the development of zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as the Baran reagent or DFMS. enamine.netnih.gov This reagent is an easily handled, air-stable powder that serves as an excellent source of •CF2H radicals upon activation with an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.gov This methodology has been successfully applied to a broad range of heterocycles. nih.gov

Photoredox catalysis offers another mild and efficient pathway for direct C-H difluoromethylation. nih.govnih.govresearchgate.net In this approach, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process to generate the •CF2H radical from a suitable precursor, such as sodium difluoromethanesulfonate (CF2HSO2Na). nih.gov These methods are advantageous due to their mild conditions and high functional group tolerance, making them suitable for complex molecules. nih.govresearchgate.net An organophotocatalytic method using O2 as a green oxidant has been developed, which obviates the need for metal catalysts and additives. nih.govnih.gov

Table 2: Selected Methods for Direct C-H Difluoromethylation of N-Heterocycles This interactive table outlines various reagents and conditions used for the direct difluoromethylation of heterocyclic compounds.

| Reagent/Catalyst System | Substrate Type | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Zn(SO2CF2H)2 (DFMS), tBuOOH | Electron-deficient heterocycles | CH2Cl2/H2O, room temp | Moderate to Good | nih.gov |

| CF2HSO2Na, Rose Bengal, O2 | Quinoxalinones, Uracils | Visible light (Green LEDs), DMSO | Good to Excellent | nih.govresearchgate.net |

| S-(difluoromethyl)sulfonium salt, Photocatalyst | Quinoxalin-2-ones | Visible light | - | researchgate.net |

| TMSCF2H, Copper mediator | Heteroarenes | Oxidative conditions | - | acs.org |

Synthetic Routes Utilizing Difluorocarbene Precursors and Modern Difluoromethylating Reagents

An alternative strategy for installing a difluoromethyl group involves the use of difluorocarbene (:CF2), a highly reactive intermediate. cas.cn Difluorocarbene can be generated from various precursors and can insert into N-H, O-H, and S-H bonds to form the corresponding -CF2H moiety. rsc.org

Historically, gaseous reagents like chlorodifluoromethane (B1668795) (ClCF2H, Freon-22) were used, but their ozone-depleting properties have driven the search for alternatives. rsc.orgchemrxiv.org Modern difluorocarbene precursors are often more stable, safer, and easier to handle. For example, difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA) generates difluorocarbene simply through thermal decarboxylation under neutral conditions, avoiding the need for strong bases or additives. rsc.org Fluoroform (HCF3) has also been explored as a source of difluorocarbene. dntb.gov.ua These reagents can be used for the N-difluoromethylation of heterocycles, which could be a viable route for precursors to 5-(difluoromethyl)oxazole. rsc.org

Beyond carbene chemistry, a variety of modern difluoromethylating reagents have been developed. These include zinc reagents like (DMPU)2Zn(CF2H)2 and silver complexes such as [(SIPr)Ag(CF2H)], which can participate in transition-metal-catalyzed cross-coupling reactions to form C-CF2H bonds. chinesechemsoc.org

Table 3: Common Difluorocarbene Precursors This interactive table compares different reagents used to generate difluorocarbene for synthetic applications.

| Precursor | Activation Method | Key Features |

|---|---|---|

| Chlorodifluoromethane (ClCF2H) | Strong Base | Traditional method; ozone-depleting substance. rsc.org |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Heat (Decarboxylation) | Commercially available solid; requires high temperatures. cas.cn |

| Difluoromethylene phosphobetaine (PDFA) | Heat (Decarboxylation) | Generates :CF2 under neutral conditions; stable solid. rsc.org |

| Fluoroform (HCF3) | Strong Base | Abundant waste product; requires specific conditions for activation. dntb.gov.ua |

| Trimethyl(trifluoromethyl)silane (TMSCF3) | Fluoride (B91410) source (e.g., TBAF) | Ruppert-Prakash reagent, can also generate :CF2. |

Incorporation via Halodifluoromethylated Building Blocks and Derivatives

Instead of directly installing the difluoromethyl group onto a pre-formed oxazole ring, a synthetic strategy can be employed where the ring is constructed from building blocks that already contain the desired fluorinated moiety. This approach often provides better control over regioselectivity.

Halodifluoromethylated compounds, such as ethyl bromodifluoroacetate (BrCF2CO2Et), serve as versatile C2-synthons. These building blocks can participate in various transformations to construct the heterocyclic core. For instance, they can be used to synthesize difluoromethylated ketones or other intermediates that are then cyclized to form the oxazole ring. A recently developed concept involves the design of specific "CF2H-synthons" for asymmetric radical transformations, which could be adapted for heterocycle synthesis. researchgate.netnih.govresearchgate.net

Another powerful approach utilizes bromo(difluoro)acetic acid. This low-cost and commercially available reagent has been used for the dearomative difluoromethylation of N-heterocycles in a practical and scalable manner, proceeding through a nucleophilic substitution followed by decarboxylation. chemrxiv.orgchemrxiv.orgnih.gov While this specific transformation is dearomative, the underlying reactivity of such building blocks highlights their potential in constructing difluoromethylated heterocyclic systems through innovative synthetic design.

Late-Stage Difluoromethylation Strategies in Complex Molecular Architectures

In drug discovery and development, it is often desirable to introduce key functional groups at a late stage of the synthesis. nih.govchem-station.com This allows for the rapid diversification of complex molecular scaffolds to explore structure-activity relationships. Late-stage difluoromethylation of intricate molecules, including those with multiple functional groups and stereocenters, requires methods that are exceptionally mild, selective, and tolerant. rsc.org

The radical C-H difluoromethylation methods discussed previously, particularly those using the Baran reagent (DFMS) or photoredox catalysis, are well-suited for late-stage functionalization due to their high functional group tolerance. nih.govrsc.org These reactions can often be performed on unprotected or minimally protected substrates without affecting other parts of the molecule. rsc.org For example, direct difluoromethylation has been successfully applied to complex pharmaceutical molecules, demonstrating the practicability of this approach. nih.gov

Transition metal-catalyzed cross-coupling reactions using modern difluoromethylating agents also represent an attractive strategy for late-stage installation of the CF2H group, provided a suitable handle (like a halide) is present on the complex molecule. rsc.org The development of these robust and selective methods has significantly streamlined access to novel difluoromethylated compounds of pharmaceutical interest. rsc.org

Sustainable Approaches in the Synthesis of Oxazole Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com The synthesis of oxazole derivatives has benefited significantly from the application of these principles. ijpsonline.com

Traditional methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or the Bredereck reaction, often require harsh conditions, stoichiometric reagents, and volatile organic solvents. ijpsonline.com Modern, sustainable alternatives seek to overcome these limitations.

Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and increasing product yields. ijpsonline.comacs.org This technique provides rapid and efficient heating, leading to cleaner reactions with fewer byproducts. acs.org

Ultrasound-mediated synthesis (sonochemistry) is another energy-efficient method that enhances reaction rates through acoustic cavitation. ijpsonline.comnih.gov It has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles, often under mild conditions. nih.gov

The use of greener solvents and catalysts is also a key aspect of sustainable synthesis. Reactions performed in water, ionic liquids, or deep-eutectic solvents can replace hazardous organic solvents. ijpsonline.comnih.gov For example, a modified van Leusen oxazole synthesis has been developed using water as a green medium in the presence of β-cyclodextrin. nih.gov Furthermore, the use of heterogeneous or recyclable catalysts simplifies product purification and reduces waste. tandfonline.com These approaches not only make the synthesis of oxazole derivatives more environmentally benign but also often more efficient and economical. ijpsonline.comnih.gov

Application of Microwave-Assisted and Ultrasound-Mediated Synthesis Techniques

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave irradiation and ultrasound to accelerate reaction rates, improve yields, and enhance product purity. nih.gov These methods are particularly advantageous for the construction of heterocyclic systems.

Microwave-Assisted Synthesis: Microwave-enhanced synthesis has proven to be a transformative tool in organic chemistry, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various oxazole derivatives. For instance, the dehydrative cyclization of diacyl hydrazides to form 1,3,4-oxadiazoles, a related heterocyclic system, is significantly accelerated under microwave irradiation. nih.gov One-pot syntheses of 5-aryl-1,3,4-oxadiazoles have been achieved by reacting acetohydrazide derivatives with substituted aromatic carboxylic acids in the presence of POCl₃ under microwave conditions. wjarr.com

While a direct microwave-assisted synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole is not explicitly detailed in the literature, the principles can be readily extrapolated. A potential microwave-assisted approach could involve the rapid cyclization of a suitable precursor, such as an N-acylamino ketone bearing the difluoromethyl and protected ethynyl groups. The high efficiency of microwave heating could be particularly beneficial for driving the cyclodehydration step, which is often a key transformation in oxazole synthesis.

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. This has been shown to enhance click reactions for the synthesis of 1,2,3-triazoles, another important class of heterocycles. nih.gov Ultrasound irradiation has been employed in the one-pot Ugi-azide reaction to synthesize 1,5-disubstituted-1H-tetrazoles under mild conditions. mdpi.com The synthesis of 2,5-disubstituted oxazoles has also been reported using ultrasound-induced methods, highlighting the versatility of this technique. researchgate.net For the synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, ultrasound could be applied to facilitate the formation of key intermediates or the final cyclization step, potentially at lower temperatures and in shorter times than conventional methods.

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of Oxadiazole Derivatives

| Entry | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Isoniazid, Aromatic Aldehyde | Microwave (300 W) | 3 min | High | nih.gov |

| 2 | Acyl hydrazides, N-protected amino acids, POCl₃ | Microwave (100 W) | 10 min | 85% | nih.gov |

| 3 | Benzohydrazide, Acid Chloride | Conventional (Reflux) | 10 h | 90% | mdpi.com |

Continuous Flow Chemistry Protocols for Difluoromethylated Heterocycles

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. wjarr.comacs.org These advantages are particularly relevant for the synthesis of fluorinated compounds, where reactions can be highly energetic or involve hazardous reagents. rsc.org

The synthesis of CHF₂-containing heterocycles via a visible light-mediated intramolecular oxy-difluoromethylation has been successfully demonstrated under continuous flow conditions. acs.orgnih.gov This method utilizes a CHF₂ radical precursor and a photocatalyst in a low-cost 3D printed photoflow reactor to produce difluoromethylated lactones, tetrahydrofurans, and other heterocycles in moderate to excellent yields. acs.orgnih.gov The larger surface-area-to-volume ratio in flow reactors allows for better light penetration and more efficient mixing, leading to higher reaction efficiency compared to batch processes. wjarr.comacs.org

Furthermore, continuous flow protocols have been developed for the direct Cα-difluoromethylation of protected α-amino acids using fluoroform (CHF₃) as the difluoromethyl source. rsc.org Although fluoroform is an ideal reagent from an atom economy perspective, its low reactivity has limited its application in batch synthesis. rsc.org The precise control of temperature and pressure in a continuous flow setup enables the efficient utilization of this otherwise unreactive C1 building block. rsc.org

For the synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, a continuous flow approach could be envisioned for either the introduction of the difluoromethyl group onto a pre-formed oxazole precursor or for the construction of the heterocyclic ring itself. The ability to safely handle reactive intermediates and precisely control reaction conditions makes flow chemistry an attractive strategy for the multi-step synthesis of this complex molecule.

Table 2: Examples of Continuous Flow Synthesis of Difluoromethylated Compounds

| Product Class | Key Reagents | Reactor Type | Key Advantages | Reference |

|---|---|---|---|---|

| CHF₂-containing heterocycles | Difluoromethyltriphenylphosphonium bromide, Photocatalyst | 3D Printed Photoflow Reactor | Scalable, good to excellent yields, excellent regio- and stereoselectivities | acs.orgnih.gov |

| α-Difluoromethyl-amino acids | Fluoroform (CHF₃) | Microreactor | High atom efficiency, utilization of a low-reactivity reagent | rsc.org |

Development of Transition-Metal-Free and Catalyst-Free Methodologies

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, as it can reduce cost, toxicity, and environmental impact. rsc.org Several transition-metal-free approaches have been reported for the synthesis of oxazoles and other heterocycles.

One strategy involves the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines via a highly chemoselective C–O bond cleavage, followed by C–N and C–O bond formation in one pot. rsc.org This method provides substituted oxazoles in moderate to good yields under metal-free conditions and accommodates a wide range of functional groups. rsc.org Another approach is the iodine(III)-mediated reaction of ketones with nitriles, which serves as an intermolecular method for preparing highly substituted oxazoles without the need for transition metals. mdpi.com

Recently, a transition-metal-free photochemical C–F activation strategy has been developed for the preparation of difluorinated-oxindole derivatives. nih.gov This method uses a readily available benzenethiol (B1682325) as a photocatalyst under open-to-air conditions to generate gem-difluoromethyl radicals, which are then installed onto N-arylmethacrylamides. nih.gov Such a strategy could potentially be adapted for the difluoromethylation of an oxazole precursor.

For the synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, a transition-metal-free approach might involve the construction of the oxazole ring from non-metallic precursors, followed by the introduction of the ethynyl group. The Sonogashira coupling, a common method for introducing alkynes, is typically palladium-catalyzed. However, alternative metal-free alkynylation methods are being developed, which could provide a completely transition-metal-free route to the target molecule.

Stereoselective Synthetic Methodologies for Substituted Oxazoles

While 5-(difluoromethyl)-4-ethynyl-1,3-oxazole itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogs, which may possess important biological activities. Stereoselective synthesis of substituted oxazoles can be approached by either constructing the oxazole ring from chiral precursors or by stereoselectively functionalizing a pre-existing oxazole.

A notable example of stereoselective synthesis is the chemo- and stereoselective formation of substituted thiazoles (a related azole) from propargyl alcohols bearing an alkene at the propargylic carbon. acs.org This reaction proceeds via an intramolecular, regioselective 5-exo dig cyclization of an allene (B1206475) intermediate, yielding products with specific olefin geometry. acs.org A similar strategy could potentially be applied to the synthesis of oxazole analogs.

In the context of difluoromethylated heterocycles, a visible light-mediated intramolecular oxy-difluoromethylation under continuous flow has been shown to proceed with excellent regio- and stereoselectivities, producing trans-2,3-disubstituted tetrahydrofurans as single stereoisomers. acs.org This demonstrates that the introduction of the difluoromethyl group can be achieved with a high degree of stereocontrol in the formation of heterocyclic rings.

For creating chiral analogs of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, one could envision a stereoselective addition to the ethynyl group or the use of chiral auxiliaries in the synthesis of the oxazole precursor to control the stereochemistry of substituents at other positions of the ring, should they be introduced. The development of such stereoselective methodologies is an active area of research and is essential for exploring the full chemical and biological space of substituted oxazoles.

Reaction Chemistry and Transformational Pathways of 5 Difluoromethyl 4 Ethynyl 1,3 Oxazole

Reactivity Profiles of the Ethynyl (B1212043) Moiety

The terminal ethynyl group is a highly versatile functional handle, renowned for its participation in a variety of powerful coupling and cycloaddition reactions. Its linear geometry and the sp-hybridized state of its carbon atoms make it a reactive partner for numerous reagents.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless. This reaction facilitates the rapid and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an organic azide (B81097). The ethynyl group of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole serves as an ideal substrate for this transformation.

The reaction is prized for its mild conditions, high yields, and exceptional functional group tolerance, making it a premier tool for bioconjugation. In this context, the oxazole (B20620) derivative can be linked to biomolecules such as proteins, peptides, or nucleic acids that have been pre-functionalized with an azide group. The resulting triazole linker is highly stable under physiological conditions. This methodology has been widely used to label and track biological molecules, develop targeted drug delivery systems, and assemble complex biological probes.

In material science, the CuAAC reaction enables the synthesis of functional polymers and materials. The 5-(difluoromethyl)-4-ethynyl-1,3-oxazole can be "clicked" onto azide-functionalized polymer backbones or surfaces to impart specific properties, such as altered hydrophobicity, fluorescence, or binding capabilities, conferred by the difluoromethyl-oxazole moiety. The robustness of the CuAAC reaction allows for the construction of well-defined macromolecular structures and functionalized nanomaterials.

The general mechanism of the CuAAC involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, ultimately yielding the stable 1,4-disubstituted triazole product. Various copper sources and ligands can be employed to optimize the reaction for specific applications.

Table 1: Overview of CuAAC Reaction Applications

| Application Area | Description | Example Reaction Partner | Resulting Structure |

| Bioconjugation | Covalent attachment to azide-modified biomolecules for labeling, tracking, or targeted delivery. | Azide-functionalized protein | Protein-triazole-oxazole conjugate |

| Material Science | Functionalization of polymers or surfaces to create materials with tailored properties. | Azide-terminated polymer | Polymer-grafted oxazole derivative |

| Drug Discovery | Assembly of compound libraries by linking the oxazole core to diverse azide-containing fragments. | Small molecule azide library | Library of triazole-oxazole compounds |

Beyond the well-known CuAAC, the ethynyl group readily participates in other thermal and metal-catalyzed [3+2] cycloaddition reactions with a variety of 1,3-dipoles. These reactions provide access to a diverse range of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. nih.gov

A prominent example is the reaction with nitrile oxides, which are typically generated in situ from hydroximoyl chlorides. The cycloaddition of a nitrile oxide with the terminal alkyne of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole yields a 3,5-disubstituted isoxazole. researchgate.net Isoxazoles are important pharmacophores found in numerous therapeutic agents. researchgate.net

Similarly, azomethine ylides can react with the alkyne to produce dihydropyrrole derivatives. These reactions offer a powerful route to nitrogen-containing heterocycles. The regioselectivity of these cycloadditions can often be controlled by the electronic nature of the substituents on both the dipole and the dipolarophile (the alkyne). chinesechemsoc.org

Table 2: Examples of [3+2] Cycloaddition Reactions

| 1,3-Dipole | Dipole Precursor | Resulting Heterocycle |

| Azide (N₃⁻) | Organic Azide (R-N₃) | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Hydroximoyl Chloride | Isoxazole |

| Azomethine Ylide | N-metalated imines or thermal/photochemical ring opening of aziridines | Dihydropyrrole / Pyrrole |

| Nitrile Imine (R-CNN-R') | Hydrazonoyl Halide | Pyrazole |

The terminal C-H bond of the ethynyl group is sufficiently acidic to be activated by various transition metal catalysts, enabling a suite of hydrofunctionalization and cross-coupling reactions. These methods allow for the direct installation of new carbon-carbon or carbon-heteroatom bonds at the alkyne terminus. researchgate.net

Cross-Coupling Reactions: The Sonogashira coupling is a palladium- and copper-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. dntb.gov.uanih.govresearchgate.net This reaction would allow the direct attachment of various aryl or vinyl substituents to the 4-position of the oxazole ring via the ethynyl linker, providing a powerful tool for extending the molecular framework. Other cross-coupling reactions, such as the Heck and Negishi couplings, can also be adapted for terminal alkynes.

Hydrofunctionalization Reactions: These reactions involve the addition of an X-H bond (where X can be C, N, O, S, B, etc.) across the alkyne's triple bond. nih.gov Metal-catalyzed hydroamination, hydrothiolation, or hydroarylation can introduce new functional groups with high regioselectivity. nih.gov For instance, ruthenium-catalyzed hydroboration can install a boryl group, which can then be used in subsequent Suzuki cross-coupling reactions. acs.org These transformations typically yield vinyl derivatives, with the regioselectivity (Markovnikov vs. anti-Markovnikov addition) being controlled by the choice of catalyst and reaction conditions. researchgate.net

Reactivity Profiles of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is a valuable moiety in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups due to its ability to act as a lipophilic hydrogen bond donor. nih.gov While generally stable, this group can undergo specific chemical transformations.

Hydrodefluorination (HDF) is the process of replacing a C-F bond with a C-H bond. While challenging due to the high strength of the C-F bond, several methods have been developed for this transformation. Partial HDF of the CF₂H group would lead to a monofluoromethyl (CH₂F) group, while complete HDF would yield a methyl group.

These reactions are often achieved using potent reducing agents or specialized catalytic systems. Methodologies include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can be used to reduce C-F bonds. An excited photocatalyst can transfer an electron to the substrate, initiating a process that leads to fluoride (B91410) expulsion and subsequent hydrogen atom abstraction from a donor molecule. ccspublishing.org.cn

Electrochemical Reduction: Direct electrochemical reduction at a cathode can provide the necessary potential to cleave C-F bonds, with a proton source in the medium providing the hydrogen. researchgate.net

Catalytic Hydrogenation: Transition metal catalysts, in combination with a hydrogen source like H₂ gas or silanes (e.g., Et₃SiH), can effectuate HDF, although this often requires harsh conditions. The choice of catalyst and conditions is crucial to prevent reduction of the alkyne or the oxazole ring.

Selective mono-hydrodefluorination of a CF₂H group remains a significant synthetic challenge, as the C-F bond dissociation energy decreases with successive defluorination steps, often making it difficult to stop the reaction at the monofluoromethyl stage. nih.gov

The C-H bond of the difluoromethyl group can be a site for radical abstraction, leading to the formation of a difluoroalkyl radical centered on the carbon attached to the oxazole ring. This radical intermediate can then participate in various downstream reactions.

The generation of the difluoromethyl radical (•CF₂H) from various precursors is a well-established strategy for the difluoromethylation of organic molecules. In the context of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, the reverse process—hydrogen atom abstraction (HAT) from the CF₂H group—could initiate further transformations. A radical initiator or photoredox catalyst could facilitate this abstraction. The resulting oxazolyl-difluoromethyl radical could then:

Add to alkenes or other unsaturated systems.

Be trapped by radical scavengers.

Participate in intramolecular cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule.

The electrophilicity of related fluorinated radicals can influence their reactivity; for instance, the chlorodifluoromethyl radical (•CF₂Cl) is considered electrophilic and preferentially adds to electron-rich systems. The reactivity of the radical derived from the title compound would be influenced by the electronic nature of the oxazole ring.

Electronic and Steric Influence on Adjacent Reactive Centers

The chemical behavior of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole is significantly modulated by the electronic and steric properties of its substituents. The difluoromethyl (-CHF₂) group at the C5 position and the ethynyl (-C≡CH) group at the C4 position exert profound influences on the reactivity of the oxazole ring and on each other.

The -CHF₂ group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This inductive effect reduces the electron density of the entire oxazole ring, a phenomenon that deactivates the heterocycle towards electrophilic attack. The ethynyl group also contributes an electron-withdrawing effect, further diminishing the ring's electron density. Consequently, the C2 proton is rendered significantly more acidic compared to that of an unsubstituted oxazole, making it the most probable site for deprotonation by a strong base.

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Adjacent Centers |

|---|---|---|---|---|

| Difluoromethyl (-CHF₂) | C5 | Strongly electron-withdrawing (inductive) | Moderate | Decreases electron density of the oxazole ring; increases acidity of the C2-H proton; may influence the C4-ethynyl group's reactivity. |

| Ethynyl (-C≡CH) | C4 | Electron-withdrawing (inductive and resonance) | Minimal | Provides a key site for addition and coupling reactions; contributes to the deactivation of the oxazole ring towards electrophiles. |

Intrinsic Reactivity of the 1,3-Oxazole Heterocyclic Ring

The 1,3-oxazole ring is a five-membered aromatic heterocycle that possesses distinct reactivity patterns. While thermally stable, its aromaticity is less pronounced than that of benzene, leading to a predisposition for specific types of chemical transformations. tandfonline.comsemanticscholar.org The acidity of the ring protons in unsubstituted oxazole follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.orgderpharmachemica.com In 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, the C4 and C5 positions are substituted, leaving the C2 position as the primary site for reactions involving deprotonation.

The oxazole ring can participate in various reactions, including:

Deprotonation/Metalation: The C2 position is the most common site for metalation using strong bases, which opens pathways for subsequent functionalization. wikipedia.org

Electrophilic Substitution: This is generally unfavorable and typically requires electron-donating groups on the ring for activation, usually directing to the C5 position. tandfonline.comwikipedia.org

Nucleophilic Substitution: Occurs readily at the C2 position if a suitable leaving group is present. wikipedia.org

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, leading to the formation of pyridine (B92270) derivatives. tandfonline.comwikipedia.org

The presence of two strong electron-withdrawing groups in 5-(difluoromethyl)-4-ethynyl-1,3-oxazole significantly deactivates the ring, making electrophilic attack exceptionally difficult. The primary mode of reactivity for the oxazole core itself is therefore anticipated to be C2-metalation.

Regioselective Electrophilic and Nucleophilic Functionalization of the Oxazole Core

Functionalization of the oxazole core in 5-(difluoromethyl)-4-ethynyl-1,3-oxazole is dictated by the powerful electronic effects of its substituents.

Electrophilic Functionalization: Direct electrophilic attack on the oxazole ring is highly disfavored. The combined electron-withdrawing power of the difluoromethyl and ethynyl groups severely deactivates the ring, rendering it resistant to common electrophiles. Standard electrophilic aromatic substitution reactions are unlikely to proceed under typical conditions.

Nucleophilic Functionalization: In the absence of a leaving group on the oxazole ring, direct nucleophilic aromatic substitution is not a viable pathway. However, functionalization can be achieved through a metalation-electrophile quench sequence. The most practical approach for introducing substituents onto the oxazole core involves regioselective deprotonation. The C2 proton is the most acidic site on the heterocycle, and its acidity is further enhanced by the adjacent nitrogen atom and the cumulative electron-withdrawing effects of the C4 and C5 substituents. Treatment with a strong base, such as an organolithium reagent or a hindered metal amide base (e.g., TMPMgCl·LiCl), would selectively generate a C2-metalated oxazole. nih.govfigshare.com This organometallic intermediate can then react with a wide range of electrophiles to install functionality exclusively at the C2 position.

| Position | Reaction Type | Predicted Reactivity | Rationale |

|---|---|---|---|

| C2 | Deprotonation / Metalation | Highly Favored | Most acidic proton due to adjacent nitrogen and influence of two electron-withdrawing groups. wikipedia.orgnih.gov |

| C4 | All | Blocked | Substituted with an ethynyl group. |

| C5 | All | Blocked | Substituted with a difluoromethyl group. |

Stability Considerations and Strategies for Preventing Ring Opening

While oxazoles are generally considered thermally stable aromatic compounds, the integrity of the ring can be compromised under certain reactive conditions. tandfonline.comsemanticscholar.org A significant consideration is the potential for ring opening following deprotonation. C2-lithiated oxazoles are known to exist in equilibrium with ring-opened acyclic isonitrile-enolate species. wikipedia.orgchemrxiv.org This equilibrium can lead to undesired side reactions or decomposition, lowering the yield of the intended functionalized product.

The stability of the C2-metalated intermediate is therefore crucial. Strategies to prevent ring opening primarily focus on the careful selection of the metalating agent and reaction conditions.

Use of Stabilizing Metalating Agents: The use of TMP-bases of magnesium and zinc (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl) has been shown to generate magnesiated or zincated oxazole species that are significantly more stable and less prone to ring fragmentation compared to their lithiated counterparts. nih.govfigshare.com

Low Temperatures: Performing the metalation and subsequent electrophilic quench at low temperatures (e.g., -78 °C) can suppress the rate of the ring-opening equilibrium, favoring the desired reaction pathway.

Avoidance of Harsh Conditions: Strong reductive conditions, such as reduction with nickel and aluminum alloy, are known to cause ring opening of oxazoles and should be avoided if the heterocyclic core is to be preserved. tandfonline.com

The strong electron-withdrawing nature of the substituents in 5-(difluoromethyl)-4-ethynyl-1,3-oxazole could potentially increase the susceptibility of the ring to nucleophilic attack, which might represent an alternative pathway to ring cleavage under specific circumstances.

Chemo- and Regioselectivity in the Reactions of Multifunctional Oxazoles

5-(Difluoromethyl)-4-ethynyl-1,3-oxazole is a multifunctional compound with several distinct reactive sites: the C2-H of the oxazole, the terminal C-H of the alkyne, and the C≡C triple bond. Achieving selective transformations requires a careful choice of reagents and conditions to differentiate between these sites. rsc.orgnih.gov

Chemoselectivity: The competition between the reactive sites can be controlled to favor specific outcomes.

Reaction at the Oxazole C2-H: As the most acidic proton on the heterocyclic core, this site can be selectively deprotonated with strong, non-nucleophilic bases like n-BuLi or TMP-bases, allowing for subsequent reactions with electrophiles. nih.govfigshare.com

Reaction at the Ethynyl C-H: The terminal alkyne proton is also acidic and can be selectively removed under specific conditions, particularly with transition metal catalysts used in coupling reactions. For example, in Sonogashira coupling, a palladium catalyst and a copper(I) co-catalyst will selectively activate the C-H bond of the alkyne for coupling with aryl or vinyl halides. chemrxiv.org

Reaction at the C≡C Triple Bond: The alkyne can undergo addition reactions. A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which would selectively form a 1,2,3-triazole ring by reacting the ethynyl group with an azide, leaving the oxazole ring intact. chemrxiv.org

Regioselectivity: Once a specific site is targeted, regioselectivity becomes important, particularly for addition reactions to the alkyne. In a 1,3-dipolar cycloaddition with an azide, the electronic nature of the difluoromethyl-substituted oxazole ring would influence the polarization of the alkyne, directing the regiochemical outcome of the triazole formation. rsc.org For functionalization of the heterocycle itself, the regioselectivity is clear-cut, with reactions overwhelmingly favoring the C2 position.

| Reagent/Condition | Reactive Site Targeted | Reaction Type | Predicted Outcome |

|---|---|---|---|

| 1. n-BuLi or TMPMgCl·LiCl 2. Electrophile (E⁺) | Oxazole C2-H | Deprotonation / Electrophilic Quench | Regioselective formation of 2-E-5-(difluoromethyl)-4-ethynyl-1,3-oxazole. nih.gov |

| Aryl Halide, Pd(0) catalyst, Cu(I) co-catalyst, Base | Ethynyl C-H | Sonogashira Coupling | Chemoselective formation of 5-(difluoromethyl)-4-(aryl-ethynyl)-1,3-oxazole. chemrxiv.org |

| Organic Azide (R-N₃), Cu(I) catalyst | Ethynyl C≡C bond | Azide-Alkyne Cycloaddition | Chemoselective formation of a 1,4-disubstituted 1,2,3-triazole derivative. chemrxiv.org |

Mechanistic and Kinetic Investigations in the Chemistry of 5 Difluoromethyl 4 Ethynyl 1,3 Oxazole

Elucidation of Reaction Mechanisms for Oxazole (B20620) Ring Formation

The formation of the 1,3-oxazole ring is a cornerstone of the synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole. Several classical and modern synthetic methods can be adapted for this purpose, each with its own mechanistic pathway. While specific studies on the target molecule are not extensively documented, established mechanisms for oxazole synthesis provide a framework for understanding its formation.

Common strategies for constructing the oxazole ring include the Robinson-Gabriel synthesis, the van Leusen reaction, and various cyclization reactions of propargyl amides. thepharmajournal.comnih.gov For a 4,5-disubstituted oxazole such as the title compound, a plausible route involves the cyclization of an appropriate precursor. For instance, a propargyl amide bearing a difluoromethyl group could undergo cycloisomerization. thepharmajournal.com

A potential mechanistic pathway could involve the reaction of a difluoromethylated carbonyl compound with an appropriate amino acid derivative, followed by cyclodehydration. pharmaguideline.com The mechanism would proceed through the formation of an α-acylamino ketone intermediate, which then cyclizes and dehydrates to form the oxazole ring. The choice of reagents and reaction conditions would be critical in controlling the outcome and preventing side reactions.

Another viable mechanism is the [3+2] cycloaddition of a difluoromethylated nitrile oxide with an alkyne. However, controlling the regioselectivity to obtain the desired 4,5-substitution pattern can be challenging. nih.gov Metal-free synthetic routes, such as those involving iodine-catalyzed tandem oxidative cyclization, offer an alternative pathway where an α-amino ketone reacts with an aldehyde. acs.org In the context of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, a difluoromethylated α-amino ketone and an ethynyl-containing aldehyde could be envisioned as precursors.

The table below summarizes potential reaction mechanisms for the formation of the oxazole ring, adapted for the synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole.

| Reaction Name | Precursors | Key Mechanistic Steps |

| Robinson-Gabriel Synthesis | α-Acylamino ketone with a difluoromethyl group | Cyclization and subsequent dehydration of the α-acylamino ketone. pharmaguideline.com |

| van Leusen Reaction | Aldehyde and Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid. nih.gov |

| Propargyl Amide Cycloisomerization | Propargyl amide with a difluoromethyl group | Metal-catalyzed or acid-catalyzed intramolecular cyclization. thepharmajournal.com |

| Iodine-Catalyzed Oxidative Cyclization | α-Amino ketone and aldehyde | Formation of an intermediate that undergoes iodine-mediated oxidative C-O bond formation. acs.org |

Understanding of Regioselectivity and Stereoselectivity in Functionalization and Transformation Reactions

The regioselectivity in the synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole is paramount to ensure the correct placement of the difluoromethyl and ethynyl (B1212043) groups at the C5 and C4 positions, respectively. The choice of synthetic strategy for the oxazole ring formation directly influences this outcome. For instance, in a metal-free [2+2+1] annulation of an alkyne, a nitrile, and an oxygen atom source, the regioselectivity is governed by the electronic and steric properties of the substituents on the starting materials. organic-chemistry.org

Functionalization of the pre-formed 5-(difluoromethyl)-4-ethynyl-1,3-oxazole ring also presents regiochemical considerations. The oxazole ring has distinct electronic properties, with the C2 position being the most acidic and susceptible to deprotonation. princeton.edusemanticscholar.org However, electrophilic substitution reactions are generally difficult unless the ring is activated by electron-releasing groups, with the order of reactivity being C4 > C5 > C2. pharmaguideline.com Nucleophilic attack is favored at the C2 position, especially if a good leaving group is present. pharmaguideline.com

For the ethynyl group at the C4 position, addition reactions are a common transformation. The regioselectivity of these additions will be influenced by the electronic nature of the oxazole ring and the attacking reagent. For example, hydroarylation of the acetylene (B1199291) bond under superelectrophilic activation conditions has been shown to be regioselective. beilstein-journals.orgmdpi.com

Stereoselectivity becomes a factor when the functionalization or transformation reactions create a new chiral center. For example, the reduction of a ketone that might be introduced at the ethynyl group would require stereoselective methods to control the configuration of the resulting alcohol. While specific stereoselective reactions on 5-(difluoromethyl)-4-ethynyl-1,3-oxazole are not detailed in the literature, principles from analogous systems would apply. For instance, substrate-controlled or reagent-controlled methods could be employed to achieve high diastereoselectivity or enantioselectivity.

The following table outlines key considerations for regioselectivity and stereoselectivity in the chemistry of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole.

| Transformation | Type | Key Controlling Factors |

| Oxazole Ring Formation | Regioselectivity | Choice of synthetic method and precursors' substitution patterns. researchgate.netbham.ac.uk |

| Electrophilic Substitution on Oxazole Ring | Regioselectivity | Electronic activation of the oxazole ring; inherent reactivity of C4 vs. C5 vs. C2. pharmaguideline.com |

| Nucleophilic Addition to Ethynyl Group | Regioselectivity | Electronic influence of the oxazole ring and the nature of the nucleophile. |

| Functionalization creating a chiral center | Stereoselectivity | Use of chiral catalysts, auxiliaries, or reagents; substrate-inherent stereocontrol. |

Mechanistic Pathways of Difluoromethylation Processes (e.g., radical, electrophilic, nucleophilic, difluorocarbene intermediates)

The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis of the target molecule. This can be achieved either by incorporating the CF2H group into one of the precursors before ring formation or by direct difluoromethylation of a pre-functionalized oxazole. Several mechanistic pathways can be considered for this transformation.

Radical Difluoromethylation: This is a common method for the C-H difluoromethylation of heteroarenes. rsc.org The mechanism typically involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, such as difluoromethyl heteroaryl-sulfones, under visible light photoredox catalysis. mdpi.comnih.gov This radical then adds to an electron-deficient position on the oxazole ring. For a 4-ethynyl-1,3-oxazole, the electronic properties of the ring would dictate the site of radical attack. The reaction is often completed by an oxidation and deprotonation step to restore aromaticity. mdpi.com

Electrophilic Difluoromethylation: This pathway involves the use of an electrophilic difluoromethylating reagent, such as S-(difluoromethyl)diarylsulfonium salts. nih.gov The mechanism entails the attack of a nucleophilic carbon on the oxazole ring onto the electrophilic "CF2H+" source. This would likely require the pre-formation of a carbanion on the oxazole ring, for example, through lithiation.

Nucleophilic Difluoromethylation: In this approach, a nucleophilic difluoromethyl source, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), is used. scienceopen.com The oxazole substrate would need to possess an electrophilic center to be attacked by the "CF2H-" equivalent. For instance, an oxazole bearing a leaving group at the C5 position could undergo nucleophilic substitution.

Difluorocarbene Intermediates: Difluorocarbene (:CF2) can also be a precursor to the difluoromethyl group. researchgate.netoup.comrsc.org One possible mechanism involves a [4+1] cycloaddition of difluorocarbene with a suitable 4-atom component to form a 5,5-difluorooxazoline intermediate, which can then be aromatized to a 5-fluorooxazole. oup.com Subsequent reduction would be necessary to obtain the difluoromethyl group.

The table below provides a comparative overview of the different difluoromethylation mechanisms.

| Mechanism Type | Reagent Type | Key Intermediate |

| Radical | Radical precursor (e.g., sulfones) | Difluoromethyl radical (•CF2H) mdpi.comnih.gov |

| Electrophilic | Electrophilic CF2H source (e.g., sulfonium (B1226848) salts) | Cationic intermediate or transition state nih.gov |

| Nucleophilic | Nucleophilic CF2H source (e.g., TMSCF2H) | Anionic intermediate or transition state scienceopen.com |

| Difluorocarbene | Carbene precursor | Difluorocarbene (:CF2) researchgate.netoup.comrsc.org |

Catalytic Cycles in Transition-Metal-Mediated and Metal-Free Oxazole Synthesis

Both transition-metal-catalyzed and metal-free methods are prominent in the synthesis of oxazoles, and their catalytic cycles offer insights into the formation of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole.

Transition-Metal-Mediated Synthesis: Palladium, copper, gold, and rhodium are commonly used metals in oxazole synthesis. mdpi.comacs.org For instance, a palladium-catalyzed cross-coupling reaction could be employed to introduce the ethynyl group at the C4 position of a pre-formed 5-(difluoromethyl)-4-bromo-1,3-oxazole. The catalytic cycle would involve oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an ethynylating agent (e.g., ethynyltrimethylsilane), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Gold-catalyzed cycloisomerization of propargyl amides is another powerful method for oxazole synthesis. bham.ac.uk The catalytic cycle typically begins with the activation of the alkyne by the gold catalyst, followed by intramolecular nucleophilic attack of the amide oxygen, leading to a cyclized intermediate. Subsequent steps would lead to the formation of the oxazole ring and release of the gold catalyst.

Metal-Free Synthesis: An increasing number of metal-free methods for oxazole synthesis are being developed to avoid the cost and toxicity associated with transition metals. rsc.orgrsc.orgnih.gov Iodine-mediated reactions are a prime example. acs.orgorganic-chemistry.org In a typical catalytic cycle, iodine can act as a Lewis acid to activate a substrate and also as an oxidant. For example, in the synthesis of 2,5-disubstituted oxazoles from α-amino ketones and aldehydes, iodine is proposed to catalyze the condensation and subsequent oxidative cyclization. acs.org

The following table illustrates simplified catalytic cycles for relevant synthetic approaches.

| Catalyst Type | Reaction Example | Simplified Catalytic Cycle Steps |

| Palladium(0) | Sonogashira coupling for ethynylation | Oxidative addition -> Transmetalation -> Reductive elimination chemrxiv.org |

| Gold(I) | Cycloisomerization of propargyl amides | Alkyne activation -> Intramolecular nucleophilic attack -> Product formation and catalyst regeneration bham.ac.uk |

| Iodine (Metal-Free) | Oxidative cyclization | Substrate activation -> Condensation -> Oxidative C-O bond formation -> Catalyst regeneration acs.org |

Kinetic Studies of Elementary Steps in Synthetic Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. Such studies are essential for optimizing reaction conditions and understanding reaction mechanisms in detail. However, there is a notable lack of specific kinetic data in the literature for the elementary steps involved in the synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole.

In the absence of direct kinetic data, we can infer potential rate-determining steps from mechanistic proposals of analogous reactions. For example, in many transition-metal-catalyzed cross-coupling reactions, the oxidative addition or reductive elimination step can be rate-limiting. acs.org Kinetic isotope effect studies could be employed to probe the mechanism of C-H activation or other bond-breaking steps.

For metal-free reactions, such as the van Leusen oxazole synthesis, the initial deprotonation of TosMIC or the subsequent cyclization could be the rate-determining step, depending on the specific substrates and reaction conditions. nih.gov

To perform kinetic studies on the synthesis of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, one could monitor the concentration of reactants, intermediates, and products over time using techniques such as NMR spectroscopy or HPLC. The data obtained could then be used to determine reaction orders, rate constants, and activation parameters, which would provide valuable insights into the reaction mechanism.

The following table outlines hypothetical kinetic studies that could be performed for key synthetic transformations.

| Reaction Step | Proposed Kinetic Study | Information to be Gained |

| Oxazole ring closure | Monitoring reactant and product concentrations over time | Rate law, rate constant, effect of catalyst concentration. |

| C-H Difluoromethylation | Kinetic isotope effect (KIE) studies | Involvement of C-H bond cleavage in the rate-determining step. |

| Transition-metal-catalyzed cross-coupling | Varying ligand and substrate concentrations | Elucidation of the rate-determining step (e.g., oxidative addition vs. reductive elimination). |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques for comprehensive structural assignment)

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of "5-(Difluoromethyl)-4-ethynyl-1,3-oxazole" in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of all proton, carbon, and fluorine environments in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the three protons. The oxazole (B20620) proton (H-2) would appear as a singlet in the aromatic region. The difluoromethyl proton (-CHF₂) is anticipated to be a triplet due to coupling with the two equivalent fluorine atoms. The ethynyl (B1212043) proton (C≡C-H) would also be a singlet, typically found in the upfield region of the aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all six carbon atoms in the molecule. The chemical shifts of the oxazole ring carbons (C-2, C-4, and C-5) are characteristic of this heterocyclic system. The difluoromethyl carbon (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The two ethynyl carbons (C≡C-H) will have distinct chemical shifts, with the terminal carbon showing a smaller chemical shift.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct observation of the fluorine atoms and is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the attached proton.

2D NMR Techniques: Two-dimensional NMR techniques are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, although in this specific molecule, no significant ¹H-¹H couplings are expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C-2, -CHF₂, and C≡C-H).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is critical for establishing the connectivity of the difluoromethyl and ethynyl groups to the oxazole ring. For example, correlations would be expected between the oxazole proton (H-2) and the ring carbons (C-4 and C-5), and between the difluoromethyl proton and C-5.

Table 1: Predicted NMR Spectroscopic Data for 5-(Difluoromethyl)-4-ethynyl-1,3-oxazole

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | H-2 (oxazole) | 8.0 - 8.5 | s (singlet) | - |

| -CHF₂ | 6.5 - 7.5 | t (triplet) | ~50-55 (²JHF) | |

| C≡C-H | 3.0 - 3.5 | s (singlet) | - | |

| ¹³C NMR | C-2 (oxazole) | 150 - 155 | d (doublet) | |

| C-4 (oxazole) | 130 - 135 | m (multiplet) | ||

| C-5 (oxazole) | 145 - 150 | t (triplet) | ||

| -CHF₂ | 110 - 115 | t (triplet) | ~240 (¹JCF) | |

| -C≡C-H | 80 - 85 | s (singlet) | ||

| -C≡C-H | 75 - 80 | d (doublet) | ||

| ¹⁹F NMR | -CHF₂ | -110 to -125 | d (doublet) | ~50-55 (²JHF) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. For "5-(Difluoromethyl)-4-ethynyl-1,3-oxazole," HRMS would be used to confirm its molecular formula, C₆H₃F₂NO. The calculated exact mass for the protonated molecule ([M+H]⁺) is compared to the experimentally measured mass. The high accuracy of this technique (typically within 5 ppm) allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for 5-(Difluoromethyl)-4-ethynyl-1,3-oxazole

| Parameter | Value |

| Molecular Formula | C₆H₃F₂NO |

| Calculated Exact Mass ([M+H]⁺) | 158.0204 |

| Expected Experimental Mass | 158.0204 ± 0.0008 (for 5 ppm accuracy) |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Analysis

Unambiguous confirmation of the molecular structure: Verifying the connectivity of the difluoromethyl and ethynyl groups to the oxazole ring.

Detailed geometric parameters: Precise measurements of all bond lengths and angles.

Conformational analysis: Revealing the preferred orientation of the substituents relative to the oxazole ring in the solid state.

Intermolecular interactions: Information on how the molecules pack in the crystal lattice, including potential hydrogen bonding or other non-covalent interactions.

While obtaining suitable crystals can be a challenge, the data from this technique is considered the gold standard for structural elucidation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies, making these methods excellent for functional group identification. For "5-(Difluoromethyl)-4-ethynyl-1,3-oxazole," key expected vibrational bands include:

C-H stretching: From the ethynyl and oxazole C-H bonds.

C≡C stretching: A characteristic band for the alkyne group.

C=N and C=C stretching: Associated with the oxazole ring.

C-F stretching: Strong absorptions characteristic of the difluoromethyl group.

Table 3: Predicted IR and Raman Spectroscopic Data for 5-(Difluoromethyl)-4-ethynyl-1,3-oxazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Ethynyl C-H | Stretching | ~3300 | IR, Raman |

| Oxazole C-H | Stretching | ~3100 | IR, Raman |

| Ethynyl C≡C | Stretching | ~2100 | IR, Raman |

| Oxazole Ring | C=N, C=C Stretching | 1500 - 1650 | IR, Raman |

| Difluoromethyl C-F | Stretching | 1000 - 1200 | IR |

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomeric Separation

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of "5-(Difluoromethyl)-4-ethynyl-1,3-oxazole." These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for the analysis of a wide range of organic compounds. For "5-(Difluoromethyl)-4-ethynyl-1,3-oxazole," a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for purity determination. The retention time of the main peak would be characteristic of the compound under specific conditions, and the area of the peak would be proportional to its concentration.

Gas Chromatography (GC): Given the likely volatility of "5-(Difluoromethyl)-4-ethynyl-1,3-oxazole," GC is also a viable option for purity assessment. A capillary column with a non-polar or medium-polarity stationary phase would be used. The sample is vaporized and carried through the column by an inert gas, and the retention time is recorded.

These chromatographic techniques are crucial in synthetic chemistry to ensure the purity of the final compound and to separate it from any starting materials, byproducts, or potential isomers.

Theoretical and Computational Chemistry Studies of 5 Difluoromethyl 4 Ethynyl 1,3 Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. irjweb.comnih.gov Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the electronic structure of the molecule. irjweb.comnih.gov

Electronic Structure and Energetics: DFT calculations can determine the optimized ground-state geometry of 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, predicting key bond lengths and angles. The presence of the electronegative difluoromethyl group and the sp-hybridized ethynyl (B1212043) group significantly influences the electronic distribution within the oxazole (B20620) ring. mdpi.com The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical outputs. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity.

Table 6.1.1: Predicted Geometrical Parameters and Electronic Properties of 5-(Difluoromethyl)-4-ethynyl-1,3-oxazole from DFT Calculations

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| O1-C2 | 1.36 | Typical oxazole C-O single bond |

| C2-N3 | 1.31 | Oxazole C=N double bond character |

| N3-C4 | 1.38 | Oxazole C-N single bond |

| C4-C5 | 1.37 | Oxazole C=C double bond |

| C5-O1 | 1.38 | Oxazole C-O single bond |

| C4-C(ethynyl) | 1.43 | Bond between oxazole ring and ethynyl group |

| C≡C(ethynyl) | 1.21 | Ethynyl triple bond |

| C5-C(difluoro) | 1.49 | Bond between oxazole ring and difluoromethyl group |

| Electronic Properties (eV) | ||

| HOMO Energy | -7.25 eV | Highest Occupied Molecular Orbital |

| LUMO Energy | -1.10 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.15 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations on such a molecule, based on data for similar structures.

Spectroscopic Property Prediction: DFT is also employed to predict various spectroscopic data. nih.gov By calculating the harmonic vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which helps in the assignment of experimental vibrational bands. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing information on the molecule's UV-Visible properties. nih.gov

Prediction of Reactivity and Regioselectivity via Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orglibretexts.org The distribution and energy of these orbitals in 5-(difluoromethyl)-4-ethynyl-1,3-oxazole dictate its behavior as an electrophile or nucleophile. youtube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is predicted to be localized primarily on the electron-rich ethynyl group and the C4=C5 double bond of the oxazole ring. This suggests that these sites are susceptible to attack by electrophiles.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The electron-withdrawing difluoromethyl group significantly lowers the energy of the LUMO and localizes it around the C5 position of the oxazole ring and the attached difluoromethyl carbon. This indicates that these sites are the most probable targets for nucleophilic attack.

Electrostatic Potential (ESP) Maps: An ESP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It maps regions of negative electrostatic potential (electron-rich, typically colored red or yellow), which are prone to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored blue), which are susceptible to nucleophilic attack. researchgate.netmdpi.com

For 5-(difluoromethyl)-4-ethynyl-1,3-oxazole, the ESP map would likely show:

Negative Potential: Concentrated around the nitrogen and oxygen atoms of the oxazole ring and the π-system of the ethynyl triple bond. These are the most nucleophilic sites.

Positive Potential: Located around the hydrogen atoms of the difluoromethyl group, indicating their acidic character.

Table 6.2.1: Predicted Reactive Sites of 5-(Difluoromethyl)-4-ethynyl-1,3-oxazole

| Type of Reaction | Predicted Reactive Site(s) | Rationale |

| Electrophilic Attack | Ethynyl (C≡C) group, Oxazole (C4=C5) | High HOMO density, negative electrostatic potential. |

| Nucleophilic Attack | Oxazole (C5), Difluoromethyl (C) | High LUMO density, influenced by electron-withdrawing -CHF₂ group. |

| Deprotonation | Ethynyl (≡C-H) | The terminal alkyne proton is characteristically acidic. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, allowing for the identification of intermediates and the calculation of transition state (TS) energies. mdpi.com This provides a quantitative understanding of reaction barriers and kinetics.

A plausible reaction for this molecule is a 1,3-dipolar cycloaddition involving the ethynyl group, a type of "click chemistry" reaction often used in synthesis. DFT calculations can be used to model the reaction between 5-(difluoromethyl)-4-ethynyl-1,3-oxazole and a simple azide (B81097), such as methyl azide, to form a triazole product.

The computational process involves:

Locating Reactants and Products: The geometries of the starting materials and potential products are optimized.

Searching for the Transition State: A TS search algorithm is used to find the saddle point on the potential energy surface that connects the reactants and products.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. mdpi.com

This analysis can also predict the regioselectivity of the reaction (i.e., whether the 1,4- or 1,5-disubstituted triazole is the favored product) by comparing the activation energies of the respective transition states. acs.org

Table 6.3.1: Hypothetical Activation Energies for a 1,3-Dipolar Cycloaddition Reaction

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Formation of 1,4-isomer | TS-1,4 | 15.5 | Kinetically favored product |

| Formation of 1,5-isomer | TS-1,5 | 17.8 | Kinetically disfavored product |

Note: These are illustrative values representing a typical outcome where one regioisomer is formed preferentially.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While 5-(difluoromethyl)-4-ethynyl-1,3-oxazole is a relatively rigid molecule, it possesses conformational flexibility, primarily due to rotation around the single bond connecting the C5 atom of the oxazole ring and the carbon of the difluoromethyl group. Molecular dynamics (MD) simulations can be used to explore this flexibility and map the conformational landscape. nih.gov

MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the sampling of different conformations and the determination of their relative populations and the energy barriers to interconversion. nih.gov For this molecule, a key parameter to analyze would be the dihedral angle (N3-C5-C-H) involving the difluoromethyl group.

A potential energy surface scan, performed using DFT, can systematically map the energy as a function of this dihedral angle's rotation. This analysis would reveal the most stable (lowest energy) conformations and the rotational energy barriers. Such studies are crucial for understanding how the molecule's shape might influence its interactions with other molecules, such as enzymes or receptors. researchgate.netacs.org

Table 6.4.1: Predicted Conformational Analysis of the Difluoromethyl Group Rotation

| Dihedral Angle (N3-C5-C-H) | Relative Energy (kcal/mol) | Conformation Description |

| 60° | 0.00 | Staggered (Global Minimum) |

| 120° | 2.5 | Eclipsed (Rotational Barrier) |

| 180° | 0.15 | Staggered (Local Minimum) |

| 240° | 2.5 | Eclipsed (Rotational Barrier) |

Note: Data is hypothetical, illustrating the expected energetic profile for rotation around a single bond.

Development of Predictive Models for Structure-Reactivity Relationships in Functionalized Oxazoles

To understand how modifications to the oxazole core affect its chemical properties, predictive models such as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Reactivity Relationships (QSRR) can be developed. researchgate.netresearchgate.nettandfonline.com These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed property, such as reaction rate or biological activity. ijpsdronline.comnih.gov

For a QSRR study on the reactivity of functionalized oxazoles, one would:

Create a Dataset: Synthesize or computationally design a series of oxazole derivatives with varying substituents at the 4- and 5-positions.

Calculate Descriptors: For each molecule in the series, use DFT to calculate a range of quantum chemical descriptors.

Measure Reactivity: Experimentally determine the reactivity of each compound in a specific reaction.